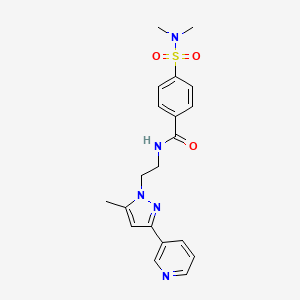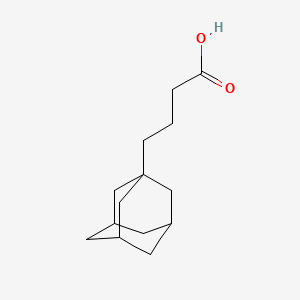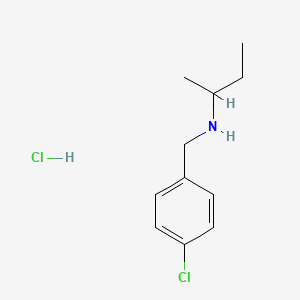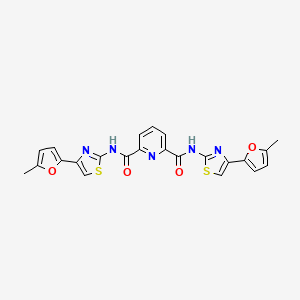
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One application of related sulfonamide compounds is in the field of corrosion inhibition. For instance, 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) and N-(isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide (TSM) have been investigated for their potential as inhibitors for mild steel corrosion in acidic environments. These compounds exhibit mixed-type inhibitive action, with efficiency increasing with concentration. Their mechanism involves the formation of a protective film on the metal surface, adhering to the Langmuir adsorption isotherm (Hari Kumar Sappani & S. Karthikeyan, 2014).
Organic Synthesis and Heterocyclic Chemistry
In organic synthesis, sulfonamide derivatives have been used to facilitate the synthesis of complex molecules and heterocycles. For example, the cyclization of 5-hydroxy-substituted pyrrolidinones using triflic anhydride in pyridine yields various substituted sulfonamidofurans. This process highlights the versatility of sulfonamide groups in synthesizing furan-containing compounds, which are significant in pharmaceutical chemistry (A. Padwa, P. Rashatasakhon, & M. Rose, 2003).
Environmental and Food Safety
The study of transformation products of pesticides in plant-based food matrices is crucial for environmental and food safety. Sulfoxaflor and flupyradifurone, pesticides that may share functional or structural similarities with sulfonamide derivatives, undergo photoinduced transformations, resulting in various transformation products. These findings are essential for understanding the environmental fate and potential health impacts of these compounds (F. Bello et al., 2022).
Advanced Materials
Sulfonamide derivatives have also found applications in the development of advanced materials, such as organic light-emitting diodes (OLEDs). Novel complexes based on furo[3,2-c]pyridine with sulfonamide groups have been synthesized, exhibiting high external quantum efficiency. This research demonstrates the potential of sulfonamide-containing compounds in the creation of high-performance electronic devices (Zhimin Yan et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pyridine-3-sulfonamide is falcipain-2 , a key enzyme in the life cycle of the malaria parasite, Plasmodium falciparum . This enzyme plays a crucial role in the hemoglobin degradation process, which is essential for the survival and proliferation of the parasite .
Mode of Action
The compound interacts with falcipain-2, inhibiting its activity . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the hemoglobin degradation process
Biochemical Pathways
The inhibition of falcipain-2 affects the hemoglobin degradation pathway, a critical biochemical pathway in the malaria parasite . This disruption leads to the parasite’s inability to proliferate, thereby halting the progression of the disease .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of the malaria parasite’s growth . By disrupting the parasite’s ability to degrade hemoglobin, the compound effectively halts the progression of the disease .
Propiedades
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-13(16,8-11-4-3-7-19-11)10-15-20(17,18)12-5-2-6-14-9-12/h2-7,9,15-16H,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYHOESHGMIHAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CN=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2391911.png)


![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2391917.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide](/img/structure/B2391920.png)
![2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2391921.png)
![4-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2391922.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pentyloxy)phenyl)propanenitrile](/img/structure/B2391924.png)
